N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound featuring a unique adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl group, followed by the formation of the thieno[2,3-b]quinoline core. Key steps include:
Formation of the Adamantyl Group: This involves the alkylation of adamantane with appropriate reagents.
Construction of the Thieno[2,3-b]quinoline Core: This step involves cyclization reactions, often using sulfur-containing reagents to introduce the thieno ring.
Coupling Reactions: The adamantyl group is then coupled with the thieno[2,3-b]quinoline core under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the adamantyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or carboxamide positions.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its stability and structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The quinoline core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-2-carboxamide
- N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
Uniqueness
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to the presence of both the adamantyl group and the thieno[2,3-b]quinoline core
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3OS/c1-3-15-4-5-21-19(9-15)10-20-22(27)23(31-25(20)29-21)24(30)28-14(2)26-11-16-6-17(12-26)8-18(7-16)13-26/h10,14-18H,3-9,11-13,27H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYJHNHTZSASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC(C)C45CC6CC(C4)CC(C6)C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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